Prop-2-ynyl 2-cyanoacrylate

Catalog No.
S1919544
CAS No.
44898-13-7
M.F
C7H5NO2
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prop-2-ynyl 2-cyanoacrylate

CAS Number

44898-13-7

Product Name

Prop-2-ynyl 2-cyanoacrylate

IUPAC Name

prop-2-ynyl 2-cyanoprop-2-enoate

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C7H5NO2/c1-3-4-10-7(9)6(2)5-8/h1H,2,4H2

InChI Key

UVTYYXOSOUBFIW-UHFFFAOYSA-N

SMILES

C=C(C#N)C(=O)OCC#C

Canonical SMILES

C=C(C#N)C(=O)OCC#C

Prop-2-ynyl 2-cyanoacrylate is a member of the cyanoacrylate family, renowned for its rapid polymerization and strong adhesive properties. The compound features a cyano group (-CN) and an acrylate moiety, which contribute to its reactivity and utility in various applications. Its chemical structure can be represented as follows:

  • Chemical Formula: C₅H₅N₃O₂
  • Functional Groups: Cyanoacrylate and alkyne groups

The compound exhibits a low viscosity and is sensitive to moisture, which triggers its polymerization process, forming robust chains that bond surfaces together effectively.

The primary reaction mechanism of prop-2-ynyl 2-cyanoacrylate involves anionic polymerization. When exposed to moisture, the carbon-carbon double bond in the acrylate group reacts with water, leading to the formation of a carbanion. This initiates a chain reaction where additional monomers add to the growing polymer chain. The general reaction can be summarized as:

  • Initiation: Moisture attacks the electrophilic carbon in the double bond.
  • Propagation: Formation of a carbanion leads to further addition of monomers.
  • Termination: The reaction continues until all available monomers are consumed or conditions change.

This mechanism is crucial for its application as an adhesive, allowing it to bond materials almost instantaneously upon contact with moisture in the air .

Prop-2-ynyl 2-cyanoacrylate exhibits biological activity primarily through its adhesive properties. It has been studied for potential applications in medical adhesives, particularly in wound closure and surgical procedures. The compound's rapid polymerization allows for quick sealing of tissues, which can enhance healing times and reduce infection risks.

Several methods exist for synthesizing prop-2-ynyl 2-cyanoacrylate:

  • Condensation Reaction: The compound can be synthesized by condensing prop-2-ynyl cyanoacetate with formaldehyde under acidic or basic conditions.
  • Knovenagel Condensation: This method involves reacting cyanoacetate with aldehydes or ketones, producing cyanoacrylate esters.
  • Thermal Decomposition: Following initial synthesis, thermal treatments can further modify the compound's properties.

These methods allow for variations in the alkyl groups attached to the cyanoacrylate backbone, tailoring the compound for specific applications .

Prop-2-ynyl 2-cyanoacrylate finds diverse applications across various fields:

  • Medical Adhesives: Used for suturing wounds and closing surgical incisions due to its rapid bonding capabilities.
  • Industrial Adhesives: Employed in manufacturing processes requiring quick assembly and bonding of materials.
  • Consumer Products: Found in household adhesives marketed as superglues or instant adhesives.

The versatility of prop-2-ynyl 2-cyanoacrylate stems from its strong adhesive properties and quick curing time upon exposure to moisture .

Studies have shown that prop-2-ynyl 2-cyanoacrylate interacts with various biological tissues and materials:

  • Tissue Compatibility: Research indicates that it can bond well with skin and other soft tissues, making it suitable for medical applications.
  • Material Compatibility: It effectively adheres to plastics, metals, and ceramics, broadening its use in industrial settings.

Several compounds share structural similarities with prop-2-ynyl 2-cyanoacrylate:

Compound NameChemical FormulaUnique Features
Ethyl 2-cyanoacrylateC₅H₇NO₂Widely used in consumer superglues; strong adhesion
Methyl 2-cyanoacrylateC₅H₅NO₂Known for rapid curing; used in medical applications
Butyl 2-cyanoacrylateC₇H₁₃NO₂Offers flexibility; used in specialized industrial glue
Benzyl 2-cyanoacrylateC₉H₉NO₂Provides enhanced bonding strength; suitable for plastics

Prop-2-ynyl 2-cyanoacrylate is unique due to its alkyne group, which may impart different physical properties compared to other cyanoacrylates. This structural variation can influence its reactivity and adhesion characteristics, making it suitable for specific applications where traditional cyanoacrylates may not perform as effectively .

XLogP3

0.7

Other CAS

44898-13-7

Wikipedia

Prop-2-ynyl 2-cyanoacrylate

Dates

Modify: 2023-07-22

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